2-(2-Cyclopentylethyl)cyclopentan-1-ol
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Overview
Description
2-(2-Cyclopentylethyl)cyclopentan-1-ol is an organic compound with the molecular formula C12H22O It is a cyclopentane derivative with a hydroxyl group attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopentylethyl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentylmethyl bromide with cyclopentanone in the presence of a strong base, such as sodium hydride, followed by reduction with lithium aluminum hydride to yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclopentylethyl)cyclopentan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Cyclopentanone or cyclopentyl aldehyde.
Reduction: Cyclopentane.
Substitution: Cyclopentyl halides or amines.
Scientific Research Applications
2-(2-Cyclopentylethyl)cyclopentan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Cyclopentylethyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: A simpler alcohol with a single hydroxyl group attached to a cyclopentane ring.
Cyclopentanone: The ketone analog of cyclopentanol, with a carbonyl group instead of a hydroxyl group.
2-Cyclopenten-1-ol: An unsaturated alcohol with a double bond in the cyclopentane ring.
Uniqueness
2-(2-Cyclopentylethyl)cyclopentan-1-ol is unique due to its extended carbon chain and the presence of two cyclopentane rings, which confer distinct chemical and physical properties compared to simpler analogs. This structural complexity makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C12H22O |
---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
2-(2-cyclopentylethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C12H22O/c13-12-7-3-6-11(12)9-8-10-4-1-2-5-10/h10-13H,1-9H2 |
InChI Key |
SXABFKZLGYCAHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC2CCCC2O |
Origin of Product |
United States |
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